1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with an imidazole ring, and a chlorophenylmethyl group attached to the nitrogen atom of the imidazole ring.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzylamine with 2-aminobenzamide to form the quinazolinone core. This intermediate is then reacted with glyoxal in the presence of an acid catalyst to form the imidazole ring, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted quinazolinone and imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.
Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, the compound may interact with bacterial cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Imidazole derivatives: These compounds contain the imidazole ring and are known for their broad range of biological activities, including antifungal and antiviral properties.
The uniqueness of this compound lies in its combined structure of quinazolinone and imidazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-14-7-3-1-5-12(14)11-20-9-10-21-16(22)13-6-2-4-8-15(13)19-17(20)21/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPPLMDBTNWQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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